
Trimethyl(thiophen-2-ylethynyl)silane
Übersicht
Beschreibung
Trimethyl(thiophen-2-ylethynyl)silane is a chemical compound with the molecular formula C9H12SSi . It is also known as 2-(Trimethylsilylethynyl)thiophene .
Synthesis Analysis
The synthesis of Trimethyl(thiophen-2-ylethynyl)silane involves a two-stage process . The first stage involves the reaction of 2-Iodothiophene with tetramethylurea and zinc at 80°C for 24 hours. The second stage involves the reaction of iodo(trimethylsilyl)methane with 1,1’-bis(diphenylphosphino)ferrocene and chloro(1,5-cyclooctadiene)rhodium(I) dimer in tetramethylurea at 40°C for 6 hours .Molecular Structure Analysis
The molecular structure of Trimethyl(thiophen-2-ylethynyl)silane consists of a thiophene ring attached to a trimethylsilyl group via an ethynyl linkage . The IUPAC Standard InChI is InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
Trimethyl(thiophen-2-ylethynyl)silane is a colorless to light yellow to light orange clear liquid . It has a boiling point of 90°C at 10 mmHg . The density of this compound is 1.09 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene-based π-conjugated organic small molecules and polymers are extensively researched for their potential use as organic semiconductors in material chemistry due to their promising electronic properties .
Synthesis of Silicon-Containing Polymers
This compound is utilized in the synthesis of silicon-containing unsaturated polymers through hydrosilylation reactions, which are important in creating materials with specific desired properties .
Pharmaceutical Research
In silico analysis suggests that derivatives of this compound could have pharmacokinetic parameters suitable for drug development, with potential antioxidant activity being explored .
Regioselective Synthesis
The compound is involved in regioselective synthesis processes, such as cycloaddition reactions and cycloisomerization, leading to the formation of various thiophene derivatives with potential applications in chemical synthesis .
Safety and Hazards
Trimethyl(thiophen-2-ylethynyl)silane is a flammable liquid and vapor . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, washing skin thoroughly after handling, and storing in a well-ventilated place .
Wirkmechanismus
Target of Action
Trimethyl(thiophen-2-ylethynyl)silane, also known as 2-(trimethylsilylethynyl)thiophene, is an organic compound
Mode of Action
The ethynyl group is known for its ability to participate in various chemical reactions, including coupling reactions .
Pharmacokinetics
Its physical properties such as boiling point (90 °c/10 mmhg) , density (1.09 g/mL at 25 °C) , and refractive index (n20/D 1.549) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It’s known that the compound is used in the synthesis of silicon-containing unsaturated polymers by hydrosilylation reactions .
Action Environment
The action, efficacy, and stability of Trimethyl(thiophen-2-ylethynyl)silane can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas in a dark place at room temperature . This suggests that exposure to light, oxygen, and extreme temperatures may affect its stability and efficacy.
Eigenschaften
IUPAC Name |
trimethyl(2-thiophen-2-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBLKNISPLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344435 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40231-03-6 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Trimethylsilylethynyl)thiophene in materials science?
A1: 2-(Trimethylsilylethynyl)thiophene serves as a crucial precursor for synthesizing oligo(3-ethyl-2,5-thiophene ethynylene)s, a class of rigid rod conjugated oligomers. These oligomers show promise as "molecular wires" due to their potential application in molecular electronic devices. [, ]
Q2: How does the structure of 2-(Trimethylsilylethynyl)thiophene influence its reactivity?
A2: The trimethylsilyl group in 2-(Trimethylsilylethynyl)thiophene plays a vital role in its reactivity. It can be easily removed (protodesilylation) to expose a terminal alkyne, which can then participate in various coupling reactions, such as the Sonogashira coupling, to build extended conjugated systems. [, ] Additionally, the presence of both the thiophene ring and the alkyne moiety allows for diverse reactivity, enabling its incorporation into complex molecular architectures. []
Q3: Can you elaborate on the use of 2-(Trimethylsilylethynyl)thiophene in polymer synthesis and the properties of the resulting polymers?
A3: 2-(Trimethylsilylethynyl)thiophene acts as a monomer in the synthesis of poly(silylenevinylene)s via alkyne polyhydrosilylation reactions. [] These polymers exhibit interesting photonic properties, most notably aggregation-enhanced emission. This means their fluorescence intensifies when aggregated in poor solvents or solid films, unlike many conventional fluorophores that suffer from aggregation-caused quenching. []
Q4: How have researchers utilized 2-(Trimethylsilylethynyl)thiophene in organometallic chemistry?
A4: Research demonstrates the use of 2-(Trimethylsilylethynyl)thiophene and its derivative, 2,4-bis(trimethylsilylethynyl)thiophene, as ligands for coordinating with cobalt carbonyl units. This coordination forms various organometallic complexes, which have been characterized and their electrochemical properties investigated. [] This research sheds light on the potential of these complexes in areas like catalysis and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

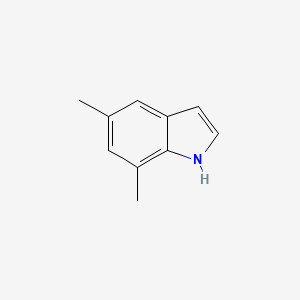
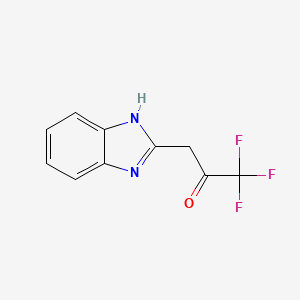



![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)
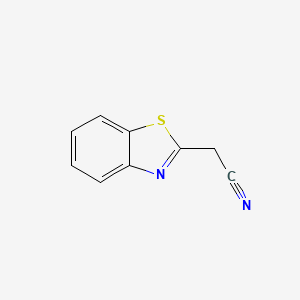
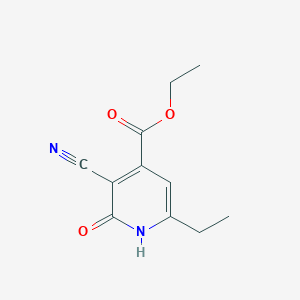

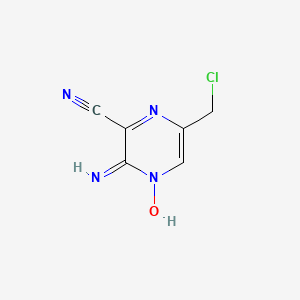
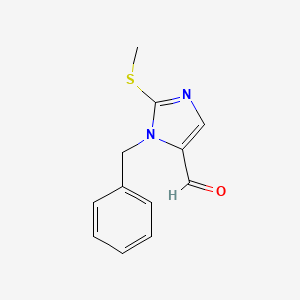

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)